N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-4-6-14(7-5-13)11-20-18(22)19(23)21-12-15-8-9-17(25-15)16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPCLDSLXMWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Introduction of the oxalamide group: This step involves the reaction of oxalyl chloride with the appropriate amine derivatives to form the oxalamide linkage.
Attachment of the benzyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized bifuran derivatives.
Reduction: Amine derivatives of the oxalamide group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with electron-rich sites, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related oxalamide derivatives from the evidence, focusing on synthesis, physicochemical properties, and biological activities:
Key Comparison Points:
However, analogous oxalamides (e.g., compounds 28, 39) are synthesized via General Procedure 1 (amide coupling), with yields ranging from 35% to 73%. The presence of heterocycles (e.g., bifuran) may complicate purification, as seen in compound 39 (22% dimer content) .
Substituent Effects on Bioactivity :
- Aromatic vs. Heterocyclic Groups : Compounds with pyridinyl (39) or thiazole (15) substituents exhibit antiviral or enzyme-inhibitory activities, while flavoring agents like S336 prioritize methoxy and pyridinylethyl groups for taste receptor activation .
- Halogenated Aromatics : Chloro- and fluoro-substituted phenyl groups (e.g., compound 28, BNM-III-170) enhance binding to hydrophobic enzyme pockets or viral proteins .
Safety and Metabolism: Flavoring oxalamides (e.g., S336) show high NOEL values (100 mg/kg bw/day) due to efficient hydrolysis and oxidation pathways, minimizing toxicity .
This could enhance metabolic stability but reduce solubility .
Biological Activity
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications based on diverse scientific literature.
The synthesis of this compound typically involves the following steps:
- Formation of the Bifuran Moiety : Coupling of furan derivatives under controlled conditions.
- Introduction of the Oxalamide Group : Reaction of oxalyl chloride with appropriate amine derivatives.
- Attachment of the Benzyl Group : Incorporation of the 4-methylbenzyl group through nucleophilic substitution reactions.
These steps can be optimized for industrial production to ensure high yield and purity, using techniques such as chromatography and recrystallization.
Biological Activity
The biological activity of this compound is influenced by its unique chemical structure. The bifuran moiety allows for interactions with various biological targets, while the oxalamide group may facilitate binding with proteins and enzymes.
The proposed mechanism of action involves:
- Enzyme Interaction : The bifuran component may inhibit or modulate enzyme activity by interacting with active sites.
- Signal Transduction Modulation : The oxalamide group can form hydrogen bonds with biomolecules, potentially altering signaling pathways .
Research Findings
Recent studies have highlighted several key findings regarding the biological activities of this compound:
- Antioxidant Activity : Research indicates that compounds with bifuran structures exhibit significant antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies have shown that derivatives of oxalamides can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated cytotoxic effects against pancreatic and gastric cancer cell lines .
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Significant inhibition of oxidative stress | |
| Anticancer | Inhibition of cell proliferation in cancer lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of oxalamides found that this compound exhibited significant cytotoxicity against human pancreatic cancer cells. The mechanism involved apoptosis induction through caspase activation, demonstrating its potential as an anticancer agent .
Case Study 2: Antioxidant Properties
Another study explored the antioxidant capabilities of bifuran-containing compounds. Results indicated that these compounds effectively scavenged free radicals, suggesting their utility in developing therapeutic agents for oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of oxalamides typically involves coupling substituted amines with oxalyl chloride derivatives under anhydrous conditions. For example, analogous compounds (e.g., N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide) were synthesized via stepwise activation of oxalyl chloride with amines in dichloromethane, followed by purification via silica gel chromatography . To optimize yield, parameters such as reaction temperature (0–25°C), stoichiometry of reagents (1:1.2 amine-to-oxalyl chloride ratio), and use of bases (e.g., triethylamine) to neutralize HCl byproducts should be systematically tested. Impurity profiles (e.g., dimerization, ~23% in some cases) can be minimized using gradient HPLC .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is essential for verifying substituent connectivity and stereochemistry. For instance, ¹H NMR signals at δ 7.41–7.82 ppm may indicate aromatic protons from the bifuran and 4-methylbenzyl groups . High-resolution mass spectrometry (HRMS) should confirm molecular weight (e.g., [M+H]+ ion), while HPLC (≥90% purity) ensures batch consistency . X-ray crystallography, as used for related oxalamide coordination polymers, can resolve ambiguities in solid-state conformation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the bifuran moiety in biological activity?
- Methodological Answer : Comparative SAR analysis should synthesize analogs with modified furan substituents (e.g., replacing bifuran with mono-furan or thiophene) and evaluate their activity in target assays (e.g., enzyme inhibition, antiviral screens). For example, substituting adamantyl groups in oxalamides altered solubility and potency against soluble epoxide hydrolase . Computational docking (e.g., AutoDock Vina) can predict binding interactions, while free-energy perturbation (FEP) calculations quantify contributions of the bifuran group to binding affinity .
Q. What experimental strategies address contradictions in biological activity data across different models?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in cell-based vs. enzymatic assays) may arise from off-target effects or metabolic instability. To resolve these:
- Conduct time-course assays to assess compound stability .
- Use isotopically labeled analogs (e.g., ¹⁴C-tracers) to track metabolic degradation in hepatocyte models .
- Validate target engagement via biophysical methods (e.g., surface plasmon resonance) .
Q. How can researchers evaluate metabolic pathways and cytochrome P450 (CYP) interactions for this compound?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, demethylation). CYP inhibition assays (e.g., fluorogenic substrates for CYP3A4/2D6) quantify enzyme interactions. For example, oxalamides activated by CYP4F11 showed mechanism-based inhibition, requiring covalent binding studies .
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : Use QSAR models (e.g., ADMET Predictor™) to estimate logP, plasma protein binding, and hERG channel liability. Molecular dynamics (MD) simulations (e.g., GROMACS) assess membrane permeability. For instance, oxalamides with logP >3.5 showed improved blood-brain barrier penetration in rodent models . Toxicity endpoints (e.g., Ames test predictions) can prioritize compounds for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
